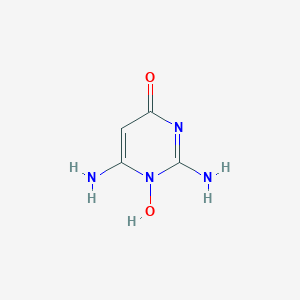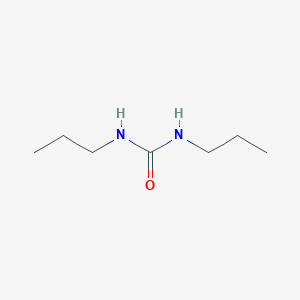![molecular formula C14H25N2Na3O9Si B139601 n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt CAS No. 128850-89-5](/img/structure/B139601.png)
n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt is a versatile chemical compound with the molecular formula C14H25N2Na3O9Si and a molecular weight of 462.41 g/mol. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt involves multiple steps. One common method starts with the reaction of ethylenediamine with chloroacetic acid to form bis(carboxylatomethyl)aminoethyl. This intermediate is then reacted with 3-trimethoxysilylpropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets research-grade standards.
Chemical Reactions Analysis
Types of Reactions
n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt has several scientific research applications:
MRI Contrast Agent Development: This compound is used in the development of contrast agents for MRI coronary angiography.
Colorimetric Reagent for Metal Detection: It is utilized in the development of colorimetric reagents for detecting metals such as nickel and copper.
Antimicrobial Agent: The compound targets bacteria in the gut and can be used as an antimicrobial agent.
Mechanism of Action
The mechanism of action of n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt involves its interaction with molecular targets in bacteria. It primarily targets bacterial cell walls, disrupting their integrity and leading to cell death. The compound’s biocompatible polymer structure allows it to be used effectively as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Trisodium [{2-[bis(carboxylatomethyl)amino]ethyl}(2-hydroxyethyl)amino]acetate: This compound has a similar structure but includes a hydroxyethyl group.
Disodium ethyl bis(5-tetrazolylazo)-acetate trihydrate: Used as a colorimetric reagent for metal detection.
Uniqueness
n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt is unique due to its trimethoxysilylpropyl group, which imparts specific properties such as enhanced stability and reactivity in various applications.
Properties
IUPAC Name |
trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O9Si.3Na/c1-23-26(24-2,25-3)8-4-5-15(9-12(17)18)6-7-16(10-13(19)20)11-14(21)22;;;/h4-11H2,1-3H3,(H,17,18)(H,19,20)(H,21,22);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGBDYDAIWEXJX-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(OC)OC.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N2Na3O9Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101337356 |
Source


|
| Record name | N-[3-(Trimethoxysilyl)propyl]ethylenediaminetriacetic acid trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128850-89-5 |
Source


|
| Record name | N-[3-(Trimethoxysilyl)propyl]ethylenediaminetriacetic acid trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Trimethoxysilylpropyl)ethylenediamine triacetic acid, trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)

![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)

![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)



